5-Hydroxymethyl-5-methyl-1,3-dioxane

Descripción

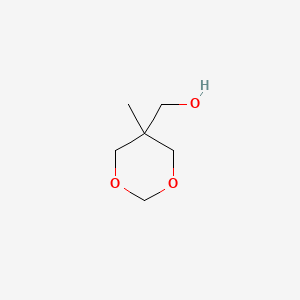

5-Hydroxymethyl-5-methyl-1,3-dioxane (5-HMD, C₆H₁₂O₃) is a cyclic acetal derivative of 1,3-dioxane. It is a colorless, viscous liquid with a density of 1.12 g/cm³, a boiling point of 184.08°C, and a flash point of 90.4°C . The compound features a hydroxymethyl (-CH₂OH) and a methyl (-CH₃) group at the 5-position of the 1,3-dioxane ring. It is utilized in organic synthesis as a protecting group for carbonyl functionalities and has applications in pharmaceutical, environmental, and industrial research .

Propiedades

IUPAC Name |

(5-methyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2-7)3-8-5-9-4-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDDZTGNCUMJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCOC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149920 | |

| Record name | m-Dioxane-5-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-97-7 | |

| Record name | 5-Methyl-1,3-dioxane-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,3-dioxane-5-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl-5-methyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Dioxane-5-methanol, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYL-5-METHYL-1,3-DIOXANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1,3-DIOXANE-5-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MS07786ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Isomerization of Glycerol Formal Derivatives

A foundational approach derives from the acid-catalyzed isomerization of glycerol formal (α,α'-isomer) mixtures. Patent WO2013035899A1 demonstrates that treating a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane with 98% concentrated sulfuric acid at 40–100°C shifts equilibrium toward the 5-hydroxy-1,3-dioxane isomer. While this method primarily targets glycerol formal isomers, analogous logic applies to 5-hydroxymethyl-5-methyl-1,3-dioxane synthesis.

Reaction parameters critical for success include:

- Acid concentration : ≥98% sulfuric acid minimizes water content, preventing hydrolysis side reactions.

- Temperature : Prolonged heating (6–18 hours) at 60–80°C maximizes isomerization efficiency.

- Catalyst loading : 0.2–5% sulfuric acid relative to substrate mass balances reaction rate and byproduct formation.

This method’s adaptability suggests potential for synthesizing this compound by substituting the starting material with a methyl-bearing diol or dioxolane precursor.

Nucleophilic Substitution and Hydrolysis Pathways

Halide Displacement in Dioxane Derivatives

Patent WO2021070113A1 outlines a two-step process for synthesizing 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one, which provides a template for adapting nucleophilic substitution to dioxane systems:

- Acetate Formation : Reacting 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one with sodium acetate in dimethylformamide (DMF) at 25–35°C yields the acetate intermediate.

- Acid Hydrolysis : Treating the acetate with hydrochloric acid in isopropanol liberates the hydroxymethyl group.

Translating this to this compound synthesis would require:

Direct Hydroxymethylation

Introducing the hydroxymethyl group via formaldehyde condensation remains unexplored in the cited patents but is theoretically viable. For instance, reacting 5-methyl-1,3-dioxane with paraformaldehyde under basic conditions (e.g., KOH/EtOH) could install the hydroxymethyl group:

$$

\text{5-Methyl-1,3-dioxane} + \text{(CH}2\text{O)}n \xrightarrow{\text{KOH}} \text{this compound}

$$

Industrial-Scale Process Optimization

Solvent and Catalyst Recycling

Both patents emphasize cost-effective solvent selection. DMF and toluene in WO2021070113A1 enable high yields (89–91%) while permitting solvent recovery via distillation. Similarly, WO2013035899A1 uses dioxane, which is hygroscopic but recyclable after drying.

Purity and Yield Enhancements

- Charcoal treatment : Post-reaction toluene extracts washed with activated charcoal achieve ≥85% HPLC purity.

- Distillation : Vacuum distillation at 30–50°C isolates the product while minimizing thermal degradation.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxymethyl-5-methyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Hydroxymethyl-5-methyl-1,3-dioxane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a stabilizer for biological samples.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 5-Hydroxymethyl-5-methyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. Its hydroxymethyl group allows it to act as a nucleophile, while the dioxane ring provides stability and rigidity to the molecule. These properties enable it to interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar 1,3-Dioxane Derivatives

Substituent Effects on Thermal Stability and Reactivity

5-Nitro-5-R-1,3-dioxanes (R = H, CH₃, Br)

Computational studies on 5-nitro-5-R-1,3-dioxanes reveal substituent-dependent decomposition pathways:

- Methyl substituent (R = CH₃): Exhibits the highest reaction rate in thermal decomposition due to lower activation free energy (ΔG‡). In dimethyl sulfoxide (DMSO), the rate increases by >80× compared to the gas phase, attributed to solvent stabilization of transition states .

- Bromine substituent (R = Br): Produces thermodynamically stable products but is kinetically slower than methyl-substituted analogs. Solvent effects are negligible for bromine, unlike methyl .

- Hydrogen substituent (R = H): Proceeds via a single-step mechanism (ΔG‡ = ~204.7 kJ·mol⁻¹) rather than a two-step pathway, which is energetically unfavorable (ΔG‡ = 297.7 kJ·mol⁻¹) .

Comparison with 5-HMD: Unlike nitro derivatives, 5-HMD lacks the nitro group, reducing its propensity for nitrous acid (HNO₂) release.

Physical and Chemical Properties

Glycerol Formal (5-Hydroxy-1,3-dioxane)

- Structure: Contains a hydroxyl (-OH) group at the 5-position.

- Boiling Point: 192–193°C (vs. 184.08°C for 5-HMD), reflecting stronger hydrogen bonding due to the -OH group .

- Applications: Used as a solvent and excipient in pharmaceuticals, contrasting with 5-HMD’s role as a synthetic intermediate .

5-Ethyl-5-(hydroxymethyl)-1,3-dioxan-2-one

Key Data Tables

Table 1: Substituent Effects on Thermal Decomposition of 5-Nitro-5-R-1,3-dioxanes

| Substituent (R) | Activation Free Energy (ΔG‡, kJ·mol⁻¹) | Solvent Effect (DMSO) | Reaction Rate Increase in DMSO |

|---|---|---|---|

| CH₃ | 204.7 | Strong stabilization | >80× |

| Br | 215.3 | Negligible | <2× |

| H | 204.7 (single-step) | Moderate | ~10× |

Table 2: Physical Properties of Selected 1,3-Dioxane Derivatives

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|

| 5-HMD | 184.08 | 1.12 | -CH₂OH, -CH₃ |

| Glycerol Formal | 192–193 | - | -OH |

| 5-Nitro-5-methyl-1,3-dioxane | - | - | -NO₂, -CH₃ |

Sources:

Actividad Biológica

5-Hydroxymethyl-5-methyl-1,3-dioxane (C6H12O3) is an organic compound that has garnered attention in various fields, including medicinal chemistry and biochemical research. This article discusses its biological activities, mechanisms of action, and potential applications based on recent studies and findings.

Overview of the Compound

This compound is a clear, colorless liquid known for its stability and unique chemical properties. It is primarily used as a building block in organic synthesis and as a solvent in various chemical reactions. Its molecular structure features a dioxane ring, which contributes to its reactivity and interaction with biological systems .

Biochemical Interactions

The compound interacts with various biomolecules, influencing enzymatic activities and cellular processes. It has been shown to modulate cell signaling pathways, enhance gene expression related to oxidative stress responses, and affect cellular metabolism. Notably, it can act as both an enzyme inhibitor and activator depending on the biochemical context.

- Enzyme Interactions : this compound has been observed to inhibit certain dehydrogenase enzymes, thereby decreasing the production of specific metabolites. This inhibition can lead to significant changes in metabolic pathways that are crucial for cellular health.

Cellular Effects

In laboratory settings, the compound's effects on cell function vary with concentration:

- Low Doses : Minimal adverse effects are noted.

- High Doses : Toxicity can occur, highlighting the importance of dosage in therapeutic applications.

Case Studies

Recent studies have explored the compound's potential in drug delivery systems and its role as a precursor for pharmaceutical compounds. For instance:

- A study indicated that this compound could enhance the solubility of hydrophobic drugs when used as a stabilizer in biological samples.

Metabolic Pathways

The compound is involved in several metabolic pathways through interactions with cytochrome P450 oxidases. These interactions lead to the formation of various metabolites, some of which may exhibit distinct biological activities.

Applications in Scientific Research

This compound has diverse applications across different fields:

| Field | Application |

|---|---|

| Chemistry | Building block in organic synthesis; solvent for reactions |

| Biology | Study of enzyme-catalyzed reactions; stabilizer for samples |

| Medicine | Potential use in drug delivery systems; pharmaceutical precursor |

| Industry | Production of polymers, resins, and other chemicals |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxymethyl-5-methyl-1,3-dioxane, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via oxidation of precursor molecules. For example, 5-hydroxymethyl-substituted dioxanes can be prepared by controlled oxidation of amino or alcohol derivatives using NaIO₄ under acidic conditions. Critical parameters include pH control (e.g., buffering with KH₂PO₄ to neutralize liberated ammonia during oxidation) and temperature regulation to avoid side reactions. Solvent selection (e.g., toluene with Dean-Stark water removal) ensures efficient acetalization or ketalization steps common in dioxane synthesis .

- Key Considerations : Yield optimization requires monitoring reaction progress via TLC or GC-MS. Purification via column chromatography or recrystallization is typical.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm hydroxymethyl group integration.

- X-ray Crystallography : Resolves stereochemistry and ring conformation, especially when using programs like SHELX for structure refinement .

- GC-MS/HPLC : Quantifies purity and detects by-products.

- Validation : Cross-referencing NMR data with computational predictions (e.g., DFT for chemical shifts) ensures accuracy .

Advanced Research Questions

Q. How do computational models explain the thermal decomposition mechanisms of substituted 1,3-dioxanes like this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations are used to map energy barriers for decomposition pathways. For example, studies on nitro-substituted dioxanes reveal single-stage vs. two-stage mechanisms, where solvent effects (e.g., DMSO) lower activation energies by stabilizing transition states. For hydroxymethyl derivatives, simulations predict that electron-donating groups reduce decomposition rates compared to nitro analogs .

- Data Interpretation : Compare computational activation energies (e.g., 297.7 kJ·mol⁻¹ for limiting steps) with experimental Arrhenius parameters. Solvent stabilization effects (e.g., 80x rate increase in DMSO) must be validated via kinetic studies .

Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation of 1,3-dioxane derivatives?

- Methodological Answer : Contradictions often arise from stereoisomerism or dynamic ring conformations. Strategies include:

- Variable-Temperature NMR : Detects ring-flipping or chair-boat transitions.

- Crystallographic Refinement : SHELX-based models resolve ambiguous NOE effects or coupling constants .

- Isotopic Labeling : ¹⁸O or ²H tracing clarifies reaction intermediates.

- Case Study : In 5-oxo-dioxane synthesis, pH mismatches during oxidation led to by-products; correcting pH with KH₂PO₄ improved structural fidelity .

Q. What experimental designs are effective for evaluating the biological activity of 1,3-dioxane derivatives?

- Methodological Answer :

- Platelet Aggregation Assays : Use turbidimetric methods with collagen or ADP as agonists.

- Enzyme Interaction Studies : Fluorescence quenching or SPR to assess binding to targets like TET proteins (analogous to hydroxymethylcytosine studies) .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) with dose-response curves.

- Validation : Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.